molecular formula C7H9N3 B1373474 2-Cyclopropylpyrimidin-5-amine CAS No. 1152519-69-1

2-Cyclopropylpyrimidin-5-amine

Cat. No. B1373474
CAS RN: 1152519-69-1
M. Wt: 135.17 g/mol
InChI Key: OCOLSCGNKGPGKC-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H9N3 . It is used in scientific research, including drug development, molecular biology studies, and medicinal chemistry investigations.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H9N3/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2,8H2 . The molecular weight is 135.17 g/mol .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

1. Synthesis of α-Aminophosphonates

2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates were synthesized from 2-cyclopropylpyrimidin-4-carbaldehyde using phosphomolybdic acid in dichloromethane. This efficient method highlights the compound's role in facilitating the synthesis of biologically active molecules (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

2. Novel A2B Adenosine Receptor Antagonist Development

A series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, including compounds with 2-cyclopropylpyrimidin-5-amine structure, were identified as potent and selective A2B adenosine receptor antagonists. This research emphasizes the compound's relevance in developing therapeutic agents (Bernat Vidal et al., 2007).

3. Antitrypanosomal and Antiplasmodial Activities

Novel 2-aminopyrimidine derivatives, prepared from this compound, exhibited significant antitrypanosomal and antiplasmodial activities. This highlights its potential in developing treatments against sleeping sickness and malaria (Michael Hoffelner et al., 2020).

4. Structural and Vibrational Studies

Studies on out-of-plane vibrations of NH2 in 2-aminopyrimidine and formamide, including compounds similar to this compound, provide insights into the structural and vibrational characteristics of these molecules, which are crucial for understanding their chemical behavior (W. McCarthy et al., 1998).

5. Synthesis of Norcantharidin Derivatives

The compound's derivatives were used as building blocks for constructing new derivatives of the anticancer drug norcantharidin. This application showcases its potential in synthesizing biologically active compounds with pharmaceutical relevance (K. Galkin et al., 2017).

6. Facile Synthesis of Kinase Inhibitors

2,4-Disubstituted-5-fluoropyrimidine, a core structure in various anticancer agents, was synthesized using this compound derivatives. This application highlights its role in discovering new kinase inhibitors with potential anticancer properties (H. Wada et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 2-Cyclopropylpyrimidin-5-amine are not mentioned in the search results, there are numerous potential applications for pyrimidines in drug development and medicinal chemistry due to their diverse pharmacological effects .

Biochemical Analysis

Biochemical Properties

2-Cyclopropylpyrimidin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with pyrimidine biosynthesis enzymes, where it acts as a substrate or inhibitor, influencing the synthesis of nucleotides. Additionally, this compound has been shown to bind to specific proteins involved in cell signaling pathways, thereby modulating their activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of pyrimidine biosynthesis enzymes, leading to a decrease in nucleotide production. Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or other signaling proteins. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important for determining the compound’s suitability for long-term studies and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes effectively. At higher doses, this compound can exhibit toxic or adverse effects, such as cellular damage and apoptosis. These dosage-dependent effects are crucial for understanding the compound’s therapeutic window and potential side effects in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine biosynthesis and degradation. It interacts with enzymes such as dihydroorotate dehydrogenase and uridine monophosphate synthase, influencing the production and utilization of pyrimidine nucleotides. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. This distribution is influenced by factors such as tissue perfusion, membrane permeability, and binding affinity to cellular proteins. Understanding the transport and distribution of this compound is essential for determining its bioavailability and therapeutic potential .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. It can be found in the cytoplasm, nucleus, and other organelles, depending on the presence of targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its function, as it determines the accessibility to its target biomolecules and the resulting biochemical effects .

properties

IUPAC Name

2-cyclopropylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOLSCGNKGPGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655519
Record name 2-Cyclopropylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1152519-69-1
Record name 2-Cyclopropylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylpyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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